Octyltin
Description
Structure
2D Structure
Properties
CAS No. |
15231-57-9 |
|---|---|
Molecular Formula |
C8H17Sn |
Molecular Weight |
231.93 g/mol |
InChI |
InChI=1S/C8H17.Sn/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3; |
InChI Key |
ZMHZSHHZIKJFIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn] |
Canonical SMILES |
CCCCCCCC[Sn] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Pathways of Octyltin Compounds
Elucidation of Primary Synthetic Routes for Octyltin Precursors
The synthesis of this compound compounds typically begins with the formation of key precursors, such as this compound halides. These intermediates then undergo further reactions to yield the desired this compound species.
Synthesis of this compound Trichloride (B1173362) as a Foundational Intermediate
This compound trichloride (Monothis compound trichloride) is a vital starting material for the synthesis of various this compound derivatives. One primary synthetic route involves the direct reaction between metallic tin and n-octyl chloride. This reaction is typically conducted at elevated temperatures, often between 175°C and 200°C, in the presence of a catalyst such as phosphorus trichloride. Simultaneous distillation of the formed alpha-octene can be employed to drive the reaction and purify the product nih.govfishersci.ca.
An alternative approach for synthesizing this compound trichloride is a multi-stage process utilizing tin tetrachloride (SnCl₄) and organometallic alkylating agents, such as n-octylmagnesium halides (Grignard reagents) or organoaluminium compounds like tri-n-octylaluminium nih.gov. The reaction of SnCl₄ with tri-n-octylaluminium, for instance, can be controlled to achieve partial alkylation, directly yielding alkyltin chlorides.
Furthermore, this compound trichloride can be prepared through a redistribution reaction between SnCl₄ and tetrathis compound (B36588). Reacting equimolar amounts of SnCl₄ and tetrathis compound at temperatures between 20°C and 60°C facilitates this redistribution, producing monothis compound trichloride. Subsequent treatment with an aqueous hydrochloric acid solution can be used to obtain a product with high purity.
Direct Alkylation of Metallic Tin or Tin Halides
The direct synthesis involving the reaction of metallic tin with alkyl halides is a fundamental method for producing organotin halides, including dithis compound (B90728) dichloride and trithis compound chloride. This reaction typically requires the presence of suitable catalysts to proceed effectively. Various catalytic systems have been investigated, including organic ammonium (B1175870) halides or mixtures of organic bases and iodine compounds. The distribution of the resulting di- and trialkyltin chlorides can be influenced by the type and amount of organic base used, as well as the reaction conditions.
Other effective catalysts for the reaction of n-octyl halides with tin to form dialkyltin dihalides include lithium halides and ligands containing two chelating groups. The reaction can be conducted at relatively low temperatures (80-120°C) when catalyzed by a system comprising a crown ether and potassium iodide in aprotic dipolar solvents like dimethylformamide. The presence of an alkyl iodide as a cocatalyst can also positively impact the reaction, maintaining selectivity.
Derivatization Strategies for Diverse this compound Species
Once the primary this compound precursors, particularly this compound halides, are synthesized, they can be transformed into a variety of other this compound compounds through derivatization reactions. These strategies allow for the creation of this compound species with different numbers of octyl groups and varying anionic ligands.
Formation of Mono-, Di-, Tri-, and Tetrathis compound Compounds
The direct synthesis methods often result in mixtures containing different degrees of alkylation, yielding mono-, di-, and trialkyltin halides. The specific ratio of these products is influenced by the reaction conditions and the catalyst employed.
Redistribution reactions, also known as Kocheshkov comproportionation, provide a method for interconverting tetraalkyltin compounds and tin halides into mixed alkyltin halides. For example, reacting tetrathis compound with SnCl₄ can yield dithis compound dichloride (R₄Sn + SnCl₄ → 2 R₂SnCl₂). Similarly, reacting tetrathis compound with an excess of SnCl₄ can lead to the formation of monothis compound trichloride (R₄Sn + 3 SnCl₄ → 4 RSnCl₃).
Organometallic reagents, such as Grignard reagents (RMgX) or organoaluminium compounds (R₃Al), reacting with tin halides like SnCl₄ are also employed to synthesize various alkyltin compounds. While Grignard reactions often proceed to complete alkylation yielding tetraalkyltin compounds (4 RMgX + SnCl₄ → R₄Sn + 4 MgXCl), reactions with organoaluminium compounds can be controlled to produce alkyltin halides directly.
Synthesis of this compound Carboxylates and Thioglycolate Esters
This compound carboxylates and thioglycolate esters are important derivatives, particularly for their use as stabilizers. These compounds are typically synthesized from this compound halides or oxides.
Dithis compound bis(isooctyl thioglycolate) can be synthesized by reacting dithis compound dichloride with isooctyl thioglycolate. This reaction is commonly carried out under controlled alkaline conditions, proceeding via a nucleophilic substitution mechanism where thiolate anions displace the chloride ligands on the tin center. Elevated temperatures (80–100°C) and inert atmospheres are often used to optimize the reaction and minimize side products.
An alternative synthetic route for dithis compound bis(isooctyl thioglycolate) involves the reaction of dithis compound oxide with isooctyl thioglycolate. This method can be carried out in the presence of acidic catalysts and offers the advantage of avoiding chloride byproducts, simplifying purification. The reaction of dithis compound oxide and isooctyl thioglycolate can also be performed under negative pressure. Stoichiometric mixtures of dithis compound oxide and the corresponding thioglycolate ester can react in situ to form the dithis compound bis(thioglycolate ester).
This compound carboxylates, such as this compound acetates, can be synthesized by treating the corresponding this compound chlorides with sodium acetate. Dithis compound bis(isooctyl maleate) is another relevant this compound ester derivative.
Innovations in this compound Synthesis and Green Chemistry Approaches
The synthesis of organotin compounds, including those featuring octyl groups, has traditionally relied on methods developed over several decades. A common industrial approach involves the alkylation of tin(IV) chloride (SnCl4) with organo-magnesium (Grignard reagents) or organo-aluminum compounds. Alternatively, the direct reaction of metallic tin with alkyl halides has also been employed commercially, notably for compounds like dimethyltin (B1205294) dichloride. These conventional routes, while effective for large-scale production, can present challenges in terms of selectivity and the generation of mixed organotin products.
In the context of green chemistry, which emphasizes the design of chemical processes and products that reduce environmental impact and maximize resource efficiency, there is a growing impetus to develop more sustainable synthetic methodologies for organotin compounds. The principles of green chemistry, such as waste prevention, energy efficiency, and the reduction of hazardous substances, are particularly relevant to the pharmaceutical and specialty chemical industries that utilize organotins.
While comprehensive details on revolutionary green chemistry innovations specifically targeting the de novo synthesis of this compound compounds (e.g., developing entirely new, low-hazard routes to the octyl-tin bond) are not extensively detailed in the available information, the field is influenced by broader advancements in sustainable chemistry. Catalysis, a cornerstone of green chemistry, plays a significant role in the production and application of organotin compounds. This compound compounds themselves, particularly this compound catalysts, contribute to greener industrial processes by enabling reactions like transesterification and esterification to occur at lower temperatures. This results in substantial energy savings and reduced emissions, aligning with environmental goals and promoting more sustainable production methods.
Furthermore, the increasing regulatory pressure to reduce the environmental impact of chemicals has driven the demand for organotin compounds with more favorable environmental profiles. Di-n-octyltin dichloride (DOTDC), for instance, is considered a more environmentally friendly stabilizer compared to some other tin-based alternatives, making it an attractive option for manufacturers aiming to meet stricter environmental and safety standards. This shift towards using less hazardous this compound compounds, although not a direct innovation in their synthesis pathway, represents an important aspect of green chemistry adoption in industries utilizing these materials.
Efforts in green chemistry research are exploring alternative solvents, biocatalysis, and novel catalytic systems that could potentially be applied to the synthesis of organotin compounds in the future. For example, the use of bio-derived catalysts and greener solvents are areas of active research in broader chemical synthesis. While the direct application of these cutting-edge techniques specifically to this compound synthesis is not prominently reported in the provided snippets, these advancements signal potential future directions for developing more sustainable synthetic routes for organotin compounds.
The development of safer alternatives to hazardous organotin reagents in specific applications also reflects a move towards greener chemistry. For instance, in the synthesis of losartan, conventional methods sometimes utilized hazardous reagents like tri-n-octyltin azide (B81097); however, safer alternatives employing sodium azide and zinc triflate have emerged. This indicates a trend towards replacing more hazardous organotin species with less toxic options where feasible, influencing the demand and potentially the future synthesis approaches for specific this compound compounds.
Data Table 1: Selected this compound Compounds and Related Precursors Mentioned
| Compound Name | Role/Context in Synthesis/Green Chemistry |
| Dithis compound dichloride | Industrial production intermediate, PVC stabilizer (considered greener) |
| Dithis compound oxide | Catalyst (esterification, transesterification), stabilizer |
| Tri-n-octyltin azide | Hazardous reagent in some conventional syntheses, being replaced by alternatives |
| Tin(IV) chloride | Common precursor in industrial organotin synthesis |
Advanced Catalytic and Industrial Applications of Octyltin in Chemical Processes
Catalytic Roles of Octyltin Complexes in Organic Transformations
This compound complexes exhibit notable catalytic activity in several key organic transformations, facilitating reactions that are crucial for the synthesis of various industrial products. Their effectiveness as catalysts is particularly evident in esterification and transesterification processes, as well as in the curing of specialized polymer systems like urethanes and silicones.
This compound Catalysis in Esterification Reactions
This compound compounds are employed as catalysts in esterification reactions, which involve the condensation of an alcohol and a carboxylic acid to form an ester. These catalysts can promote sustainable production methods by enabling reactions at lower temperatures, leading to energy savings and reduced emissions. Current time information in Hamilton County, US. Dithis compound (B90728) oxide (DOTO) is one such this compound compound known for its catalytic activity in esterification reactions. wikidata.org Tin catalysts based on octyl derivatives support various chemical reactions, including esterification. nih.govfishersci.co.uk
Transesterification Processes Mediated by this compound Compounds
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol or another ester, is also effectively catalyzed by this compound compounds. This application is vital in the production of various esters, including plasticizers, lubricant esters, and those used in coating resins. wikidata.orgnih.gov Dithis compound oxide (DOTO) is a widely applicable catalyst for transesterification reactions. wikidata.org this compound catalysts, including DOTO, can significantly shorten production cycle times for specialty acrylate (B77674) monomers in high-temperature transesterification processes. alfa-chemistry.com Dithis compound dilaurate (DOTL) is another organotin compound commonly used as a catalyst in various industrial and chemical applications, including transesterification reactions. thegoodscentscompany.com Complexes of quadrivalent organotin compounds, such as dithis compound dilaurate and di(n-octyl)tin maleate, are effective transesterification catalysts. nih.gov
This compound as Curing Agents for Urethanes and Silicones
This compound compounds function as crucial curing agents for polyurethane and silicone systems. In polyurethane production, they accelerate the reaction between polyols and isocyanates, facilitating the formation of foams, elastomers, coatings, adhesives, and sealants. nih.govthegoodscentscompany.com Dithis compound dilaurate is particularly known for this role. thegoodscentscompany.com this compound catalysts are also effective in the curing of silicone resins and Room Temperature Vulcanization (RTV) silicones, improving mechanical properties and durability. Current time information in Hamilton County, US.nih.govthegoodscentscompany.comthegoodscentscompany.commst.dk Metal-based catalysts, including dithis compound dilaurate, are preferred in silicone and polyurethane coating applications for faster curing times and efficient production. jkchemical.com Dithis compound oxide is also used as a curing catalyst in polyurethane coatings and silicone-based systems. wikidata.org
This compound in Polymer Stabilization Chemistry
This compound compounds are extensively used as heat stabilizers, particularly for halogen-containing polymers like Polyvinyl Chloride (PVC) and Chlorinated Polyvinyl Chloride (CPVC). Their role is to prevent degradation of the polymer chain caused by heat and processing.
Stabilization of Chlorinated PVC (CPVC)
Similar to PVC, Chlorinated PVC (CPVC) also requires thermal stabilization during processing due to its susceptibility to dehydrochlorination at elevated temperatures. nih.gov this compound compounds, particularly octyl tin mercaptide stabilizers, are effective in stabilizing CPVC. nih.gov They are used in CPVC formulations for applications such as pipes (B44673) and fittings, especially where long-term dynamic heat stability is required. wikidata.org The stabilization mechanism in CPVC is analogous to that in PVC, involving the reaction with liberated HCl and the substitution of labile chlorine atoms on the polymer chain. nih.gov Specific this compound stabilizers, such as dithis compound bis(2-ethylhexyl mercaptoacetate), are used as heat stabilizers for CPVC. thegoodscentscompany.com
Ancillary Industrial Applications of this compound Reagents
This compound reagents are utilized in several specialized industrial processes, contributing to enhanced performance and durability in a range of materials.
Applications in Coating Technologies (e.g., Cataphoresis Coating)
This compound compounds are employed as catalysts in various coating technologies, notably in cataphoresis coating, also known as electrodeposition coating or e-coating. This process is widely applied in the automotive industry for applying a primer layer that provides corrosion resistance. songwon.compincasa.esbnt-chemicals.com
Specific this compound compounds, such as dithis compound oxide (DOTO), function as catalysts in the electrodeposition coating process. songwon.compincasa.esbnt-chemicals.com These catalysts are crucial for improving the hardening and adhesion of the applied coatings, resulting in durable and resilient surfaces. tib-chemicals.com Cataphoresis ensures a uniform coating thickness, even on complex parts and sharp edges, and offers exceptional resistance to salt spray after appropriate pre-treatment. caroni.it
This compound catalysts are also utilized in other coating systems, including polyurethane coatings, silicone-based systems, polyester, and alkyd resins, where they facilitate high-temperature transesterification reactions involved in the production of coating resins. bnt-chemicals.com Their suitability for catalysis in various paints and coatings, particularly in the automotive sector, is of significant economic importance. bnt-chemicals.com
Utilization in Fabric and Wood Treatments for Water Repellency
This compound compounds are incorporated into formulations to impart water-repellent properties to fabrics and wood.
In textile treatment, compounds like dithis compound dilaurate and dithis compound diacetate have been identified as catalysts in compositions designed to provide water repellency to fabrics. google.comgoogle.com Dithis compound dilaurate is also listed among chemicals used in textile treatment products and dyes. atamanchemicals.com These applications aim to create surfaces that resist wetting and staining.
For wood treatment, dithis compound compounds such as dithis compound dilaurate, dithis compound dioctate, and dithis compound diacetate serve as suitable catalysts within silicone emulsion compositions. google.com Treating wood with such compositions can endow it with properties including water repellency, prevention of water absorption, and improved dimensional stability. google.comgoogle.com This helps protect the wood from the damaging effects of moisture, such as checking and cracking, and can enhance the performance of preservatives in exterior applications. google.com
Environmental Distribution and Transport Dynamics of Octyltin Species
Occurrence and Detection in Aquatic Environments
Aquatic environments serve as significant sinks and transport pathways for octyltin compounds due to direct discharge of treated or untreated wastewater, surface runoff, and leaching from materials containing these substances.
Studies on Presence in Surface Waters and Sediments
Research has indicated the presence of organotin compounds, including octyltins, in surface waters and sediments globally. While much attention has been given to butyltins due to their historical use in antifouling paints, studies have also investigated the occurrence of this compound species. Organotin compounds persist in the environment for extended periods due to their widespread use and resistance to degradation. frontiersin.org They have been detected in various water environments, including ports, harbors, and coastal regions. frontiersin.org
Studies in marine environments, such as the Bay of Bengal, India, have quantified octyltins (monothis compound (MOT), dithis compound (B90728) (DOT), and trithis compound (TOT)) in seawater, although their concentrations were generally lower compared to butyltins in commercial harbors. Another study focusing on the Port of Gdynia found that the estimated content of monothis compound (MOT) and dithis compound (DOT) in both water and sediment samples were below the detection limit of the applied method. researchgate.net This suggests that while their presence is possible, the concentrations can be low and vary significantly depending on the location and potential sources of contamination.
The distribution and sorption of organotin compounds between water and sediment are influenced by factors such as the content of organic matter, the amount of fine particles, and pH in the sediment. researchgate.net Organotin compounds generally have low aqueous solubility and a high affinity for aquatic sediment, which limits their mobility in aquatic environments. gnest.org
Analysis in Sewage Treatment Plant Effluents and Sludges
Sewage treatment plants (STPs) receive wastewater containing various contaminants, including organotin compounds from domestic and industrial sources. Analysis of STP influents, effluents, and sludges provides insights into the fate and removal efficiency of these compounds during wastewater treatment processes.
Studies have reported the presence of octyltins in sewage sludge. mst.dk For example, monthly sampling of sewage treatment plant influents, effluents, and sludges in several Canadian cities revealed no contamination by this compound species above the detection limits in the samples analyzed between 1990 and 1991. canada.canih.govcdc.govdtic.mil However, other data from wastewater treatment plants have shown maximum concentrations of monothis compound trichloride (B1173362) and dithis compound dichloride in sludge at 715 and 560 µg/kg dry weight, respectively, and lower concentrations in effluent (0.12 µg/l for monothis compound trichloride and 0.008 µg/l for dithis compound). inchem.org This indicates that a significant portion of this compound compounds entering STPs can be retained in the sludge through processes like sedimentation and adsorption. europa.eu While some studies indicate this compound species were not found in effluents, small amounts of dithis compound substances have been occasionally detected in effluents from sewage treatment plants in other surveys. ortepa.org
Data on this compound concentrations in sewage sludge from a local wastewater treatment plant have been reported, with detection limits for octyltins ranging between 5 and 10 ng Sn g⁻¹. nih.gov
Terrestrial Environmental Distribution
The terrestrial environment can become contaminated with this compound species through the application of contaminated sewage sludge to agricultural land, deposition of atmospheric particles, and leaching from landfills.
Presence and Transport in Soil Matrices
Information on the presence and transport of this compound compounds in soil matrices is less extensive compared to aquatic environments. Organotins generally have a low to medium adsorption to soil and organic carbon, suggesting they may be considered mobile in some soils. mst.dk However, the ionic character of organotins in the environment makes it difficult to predict soil-water partition coefficients solely from octanol-water partition coefficients. mst.dk
While there is information on the transport of contaminants in soil, influenced by factors like soil heterogeneity and water flow osti.govcivinnovate.com, specific detailed research findings on the transport of this compound species within various soil types are limited in the provided search results. Some safety data sheets for this compound compounds indicate that data on mobility in soil are not available. chemos.decpachem.com
Occurrence in Landfill Leachates and Biogases
Landfills are potential sources of this compound compounds in the terrestrial environment due to the disposal of products containing these substances, particularly PVC products where octyltins are used as stabilizers. Leaching from landfills can release these compounds into the surrounding soil and groundwater.
Studies have investigated the presence of this compound species in landfill leachates. Similar to the findings for sewage treatment plants in Canada, no this compound species were found in leachate samples collected from several landfills in southern Ontario during the same 1990-1991 period mentioned earlier. canada.canih.govcdc.gov This suggests that, at least in those specific studies, this compound concentrations in landfill leachate were below the analytical detection limits.
Atmospheric Presence and Deposition Pathways
The atmospheric presence and deposition pathways of this compound compounds are generally considered limited. Organotin compounds often have high molecular weights and low vapor pressures, which restrict their volatilization into the atmosphere. gnest.orgmst.dk
With the exception of some lighter organotins like methyl- and dimethyltin (B1205294), this compound species are not expected to occur significantly in the atmosphere. mst.dk Consequently, atmospheric deposition is likely not a major transport pathway for these compounds compared to other environmental compartments like water and sediment, or through the application of contaminated sludge to soil.
Data Tables
Due to the limited availability of specific quantitative data for this compound species in the provided search results, a comprehensive data table covering all environmental compartments as outlined is not feasible. However, some reported concentrations are included within the text of the relevant sections.
Leaching Potentials from Polymeric Materials in Simulated Environments
The leaching of this compound species from polymeric materials, particularly PVC, is a significant source of these compounds in the environment. Studies conducted in simulated environments, such as landfill conditions and water distribution systems, provide insights into the extent and factors influencing this release.
Release from PVC Products (Food Containers, Pipes (B44673), Membranes)
Research has demonstrated the migration of organotin compounds, including octyltins, from PVC products. Flexible PVC materials tend to exhibit higher rates of organotin release compared to rigid PVC. diva-portal.org Investigations using simulated landfill conditions have shown that organotins can migrate out of PVC materials. diva-portal.orgresearchgate.net
Specific studies have identified the presence of monothis compound (MOT), dithis compound (DOT), and trithis compound (TOT) compounds in various PVC products. Analysis of PVC food containers, gloves, spouts, hoses, and pipes has revealed the presence of these this compound species. researchgate.net For instance, in a study analyzing PVC food containers, MOT, DOT, and TOT were found at varying concentrations. researchgate.net
| PVC Product | Monothis compound (µg/g) | Dithis compound (µg/g) | Trithis compound (µg/g) |
| Food Containers | 123 - 1,380 | 1,770 - 13,200 | 6.6 - 139 |
| Gloves | Detected | Detected | Detected |
| Spouts | Detected | Detected | Detected |
| Hoses | Detected | Detected | Detected |
| Pipes | Detected | Detected | Detected |
Leaching of organotins from PVC water pipes into water has also been reported, indicating a potential pathway for environmental exposure and transport within water distribution systems. greenpeace.toepa.govscholaris.ca
Influence of Temperature on this compound Release from PVC
Temperature plays a crucial role in the rate of organotin release from PVC materials. Studies have shown that the leaching of organotin stabilizers increases considerably at elevated temperatures. diva-portal.orgresearchgate.net This effect is particularly pronounced when temperatures exceed the glass transition temperature of the PVC material. diva-portal.orgresearchgate.net
Research conducted under simulated landfill conditions at different temperatures (20, 37, 55, and 70°C) revealed that higher temperatures led to a substantial increase in the release of organotin stabilizers. researchgate.net This suggests that in environments subjected to temperature fluctuations, such as landfills or areas with varying climatic conditions, the rate of this compound leaching from PVC products can be significantly impacted.
Environmental Partitioning Coefficients and Bioavailability Assessment
The environmental fate and transport of this compound species are also influenced by their partitioning behavior between different environmental compartments, such as soil, water, and sediment. Assessing the bioavailability of these compounds is crucial for understanding their potential impact on ecological receptors.
Soil-Water Partitioning Behavior
Organotin compounds exhibit varying degrees of adsorption to soil and organic carbon. This compound species generally show low to medium adsorption, which suggests they can be relatively mobile in some soil types. mst.dk
Predicting the soil-water partition coefficients for organotins based solely on octanol-water partition coefficients (Kow) is challenging due to the ionic character that organotins can exhibit in the environment. mst.dkchempedia.info The organic carbon-water (B12546825) partition coefficient (Koc) is a more relevant parameter for understanding the partitioning of organic compounds, including organotins, onto organic matter in soils and sediments. chempedia.infochemsafetypro.comepa.gov However, the ionic nature of organotins complicates the direct application of standard Kow-Koc relationships. mst.dkchempedia.info
Bioavailability of Sediment-Associated this compound to Benthic Organisms
The bioavailability of contaminants associated with sediments to benthic organisms is a complex process influenced by multiple factors, including the properties of the contaminant, the characteristics of the sediment, and the biology of the organism. itrcweb.orgslu.secapes.gov.brresearchgate.net Benthic invertebrates can be exposed to sediment-associated contaminants through various routes, including pore water, direct ingestion of sediment particles, and exposure to the overlying water. itrcweb.orgslu.secapes.gov.br
The bioavailability of organic contaminants in sediments is affected by physical, chemical, and biological factors. slu.seresearchgate.net For instance, the amount and nature of organic carbon in the sediment can significantly influence the bioavailability of organic contaminants. researchgate.net Additionally, the activity of benthic organisms themselves, such as bioturbation (the disturbance of sediment), can alter the concentration of contaminants in pore water, potentially increasing their bioavailability. slu.senih.gov
While the general principles of contaminant bioavailability in sediments apply to this compound species, specific detailed research focusing exclusively on the bioavailability of this compound to benthic organisms is not extensively documented in the provided information. However, organotins are known to have potential environmental impacts and can be toxic to aquatic organisms. lanxess.com The presence of this compound species in environmental compartments like sediment suggests a potential for exposure to benthic fauna, and their bioavailability would be governed by the aforementioned factors influencing sediment-contaminant-organism interactions.
Environmental Degradation Pathways and Biotransformation of Octyltin
Abiotic Degradation Mechanisms
Abiotic degradation of organotin compounds in the environment is primarily mediated by processes such as photolysis and chemical cleavage diva-portal.org. Hydrolysis is generally considered less significant under typical environmental conditions cdc.gov.
Photodegradation Processes in Aqueous Solutions
Photodegradation, particularly UV-induced photolysis, is a significant abiotic mechanism for the degradation of organotin compounds in aqueous solutions diva-portal.org. The rate of photodegradation can be influenced by environmental conditions such as temperature, pH, turbidity, and light exposure cdc.govresearchgate.net. While specific detailed research findings on the photodegradation rates of octyltin in aqueous solutions were not extensively detailed in the search results, studies on other organotins like tributyltin indicate that photodegradation can occur relatively rapidly in surface waters, especially in the presence of light cdc.gov. The presence of substances like microplastics can also impact the photodegradation of micropollutants in aquatic environments, although the specific effects on this compound require further investigation researchgate.net.
Hydrolytic Transformations in Aquatic Systems
Hydrolysis involves the cleavage of chemical bonds through reaction with water encyclopedia.pub. While hydrolysis of the reactive ligands attached to the tin atom in organotin compounds can occur, leading to the formation of potentially more soluble species, the cleavage of the tin-carbon bond by hydrolysis is generally not considered a significant environmental fate process under typical environmental conditions cdc.govresearchgate.net. Studies investigating the hydrolysis of dithis compound (B90728) compounds in aqueous solutions have sometimes been challenged by the low solubility of the substances, making direct analysis difficult europa.eu. However, some studies have observed rapid aqueous transformation of certain dithis compound compounds, indicated by the formation of transformation products like dithis compound oxide europa.eu.
Biotic Degradation Processes in Environmental Matrices
Biotic degradation, primarily mediated by microorganisms, plays a crucial role in the transformation and degradation of organotin compounds in various environmental matrices diva-portal.orgresearchgate.netresearchgate.net. This process often involves the sequential removal of organic ligands from the tin atom, a process known as dealkylation diva-portal.orgresearchgate.net.
Microbial Degradation in Aquatic Ecosystems
Aquatic ecosystems harbor diverse microbial communities capable of biotransforming elements and degrading organic pollutants wur.nl. Microbial degradation is considered a significant process for the removal of organotin compounds in aquatic environments researchgate.netpublications.gc.cadcu.iegeo-leo.de. Bacteria and algae can interact with organotin compounds, leading to their degradation, particularly at low concentrations researchgate.netresearchgate.net. This degradation can involve the sequential dealkylation of the organotin compound, eventually leading to the formation of inorganic tin researchgate.net. Some bacteria have developed resistance to organotin compounds and can transform them, sometimes utilizing them as a carbon source researchgate.netnih.gov. The rate of microbial degradation in aquatic systems is influenced by factors such as the presence and concentration of microbial communities and environmental conditions researchgate.net.
Biotransformation in Terrestrial Soils and Sediments
Organotin compounds can enter terrestrial environments through various pathways, including the application of sewage sludge to agricultural land and leaching from disposed waste diva-portal.orgcdc.gov. Biotransformation processes in soils and sediments contribute to the degradation of organotin compounds, although degradation rates in sediments are generally slower than in water, with half-lives estimated to be several years cdc.gov. Microbial activity is a key factor in the degradation of organotins in soils and sediments researchgate.netresearchgate.net. Studies have shown that degradation is significantly slower in sterile soils compared to non-sterilized soils, highlighting the role of microorganisms researchgate.netresearchgate.net. The degradation often proceeds through stepwise dealkylation, where organic groups are successively removed from the tin atom researchgate.netresearchgate.net. While dealkylation is a primary pathway, methylation of inorganic tin and organotin compounds can also occur in sediments through biological and/or chemical means, potentially leading to the remobilization of tin species cdc.govresearchgate.net. The persistence of organotins in sediments can pose a risk of contamination due to remobilization or desorption processes miljodirektoratet.no.
Anaerobic Microbial Transformation in Landfill Environments
Landfill environments, particularly those operating under anaerobic conditions, can also facilitate the transformation and degradation of organotin compounds diva-portal.orgresearchgate.net. Organotin stabilizers, including those used in PVC, can be transformed or partly degraded by anaerobic microorganisms present in landfill environments diva-portal.org. Studies using simulated landfill conditions have shown that anaerobic microorganisms can degrade organotin stabilizers diva-portal.org. This degradation can involve dealkylation processes diva-portal.org. While the potential for degradation of some compounds by microorganisms in methanogenic landfill environments may be limited compared to other anaerobic habitats like sewage digestor sludge, anaerobic microbial transformation of organotins does occur researchgate.net. The transformation can also involve methylation processes, where microorganisms may methylate inorganic tin and methyltin present in the waste material diva-portal.org. Bioreactor landfills, which enhance microbial processes through the addition of liquid and air, can accelerate the degradation of organic waste, including potentially organotin compounds, under both aerobic and anaerobic conditions clu-in.orgcomsol.com.
Dealkylation as a Primary Degradation Pathway
Dealkylation is a significant process in the environmental degradation of organotin compounds, including those with octyl chains. This process leads to the stepwise removal of the octyl groups attached to the tin atom, ultimately resulting in the formation of less alkylated tin species and eventually inorganic tin cdc.govresearchgate.netmiljodirektoratet.no.
Stepwise Dealkylation of Di- and Tri-substituted this compound
The degradation of di- and tri-substituted this compound compounds proceeds through a stepwise dealkylation process. For instance, trithis compound (TOT) can be dealkylated to dithis compound (DOT), which can then be further dealkylated to monothis compound (MOT). This sequential removal of octyl groups is a key mechanism by which these compounds are transformed in the environment researchgate.netinchem.org. Research indicates that stepwise dealkylation is observed in the degradation of di-substituted organotin compounds in soils, and in some cases, for tri-substituted compounds as well researchgate.net.
Formation of Lower Alkyltin Species and Inorganic Tin
The stepwise dealkylation of this compound compounds leads to the formation of lower alkyltin species, specifically dithis compound and monothis compound researchgate.netinchem.org. These lower alkylated species can undergo further degradation, eventually losing all their organic groups to form inorganic tin cdc.govresearchgate.netmiljodirektoratet.no. Inorganic tin is generally considered to be less toxic than the organotin compounds from which it is derived miljodirektoratet.norivm.nl. The degradation pathway involves the successive cleavage of the tin-carbon bond cdc.govrsc.org.
Kinetics and Half-Life Estimations of this compound Degradation in Various Environments
The kinetics and half-lives of this compound degradation vary depending on the environmental compartment. While extensive data exist for other organotins like butyltins, information specifically on this compound degradation kinetics is less abundant canada.ca. However, by analogy with other organotin species, it is generally assumed that this compound compounds are not highly persistent in aquatic environments, with estimated half-lives typically less than a few months at 20°C, although degradation can be slower at lower temperatures canada.ca.
Studies on the degradation of dialkyltins in soil have reported half-lives around 120-150 days in laboratory settings inchem.orgresearchgate.net. For methyltins and butyltins in forest soils, half-lives have been observed to range from 0.5 to 15 years inchem.orgresearchgate.net. Degradation rates in soils are generally in the order of mono- ≥ di- > tri-substituted organotins researchgate.net. Decomposition rates have been shown to be higher in organic forest soils compared to wetland and mineral soils researchgate.net.
Limited data on dithis compound compounds from laboratory studies suggest they are not persistent canada.ca. In a study on the degradation of dithis compound chloride in soil, dithis compound concentrations decreased over a 3-month period, while monothis compound concentrations remained relatively constant, suggesting partial degradation of dithis compound to monothis compound inchem.org. This also implies that the biodegradation rate for monothis compound might be significantly higher than that for dithis compound inchem.org.
Data on measured this compound concentrations in wastewater treatment plants indicate their presence in sludge and effluent, suggesting some removal or transformation occurs during wastewater treatment processes inchem.orgresearchgate.netresearchgate.net. However, this compound species were not detected in landfill leachate samples in one study cdc.govcanada.ca.
Here is a summary of some degradation half-life estimations for related organotin compounds, providing context for this compound behavior:
| Compound Class | Environment | Estimated Half-Life Range | Reference |
| Dialkyltins | Soil (Laboratory) | 120-150 days | inchem.orgresearchgate.net |
| Methyltins | Forest Soils | 0.5 - 15 years | inchem.orgresearchgate.net |
| Butyltins | Forest Soils | 0.5 - 15 years | inchem.orgresearchgate.net |
| Tributyltin | Seawater | 1 day - a few weeks | cdc.govmst.dk |
| Tributyltin | Sediment | Several years | cdc.govmst.dk |
De Novo Synthesis of Organotin Compounds in Environmental Compartments (e.g., Landfills)
While the degradation of organotin compounds typically involves the breakdown of more complex species into simpler ones and eventually inorganic tin, there is also evidence suggesting the de novo synthesis of organotin compounds in certain environmental compartments, particularly in municipal landfills rsc.orgnih.govnih.gov.
Studies have reported the identification and quantification of unexpected alkylated tin compounds, such as dimethyldiethyltin, trimethylethyltin, and propyltrimethyltin, in European municipal waste deposits rsc.orgnih.gov. The origin of these compounds is subject to ongoing investigation, with possibilities including the degradation of butyl- or this compound compounds or de novo synthesis within the landfill environment rsc.orgnih.govdiva-portal.org.
The de novo generation of novel volatile organotins in municipal waste deposits and their release via landfill gas has been identified nih.gov. Besides tetramethyltin (B1198279) and previously reported organotins, novel ethylated, propylated, and butylated tetraalkyltin compounds have been identified in landfill gas nih.gov. The concentrations of different tin species in sampled landfill sites were found to be in the microgram per cubic meter level, suggesting that the occurrence of these compounds is a general process in landfills .
Microorganisms derived from landfill environments have been shown to transform and partly or completely degrade organotin stabilizers diva-portal.org. These microorganisms can also methylate inorganic tin and methyltin present in municipal solid waste diva-portal.org. The generation of higher alkylated organotins in landfill gas could be due to either chemical or biodegradation pathways rsc.org. These volatile tin species are produced in high quantities and with high molecular diversity in landfills rsc.org. Chemical methylation reactions are also known to be involved in the formation of methyltins in the environment diva-portal.org.
Ecotoxicological Investigations of Octyltin in Non Human Biota
Aquatic Ecotoxicity Profiles of Octyltin Species
Research into the aquatic ecotoxicity of this compound species examines their effects on organisms residing in freshwater and marine environments.
Acute and Chronic Toxicity to Aquatic Invertebrates and Microorganisms (e.g., Diatoms)
Limited information is available regarding the toxicity of this compound species to freshwater and marine organisms canada.ca. While some data exist for other organotin species, comprehensive toxicity data specifically for this compound compounds, including mono-octyltin species, are noted as lacking canada.cacanada.ca. However, some this compound compounds are classified as very toxic to aquatic life with long-lasting effects cpachem.com.
Studies on other organotin compounds, such as dibutyltin (B87310), have shown effects on sensitive marine organisms like the diatom Skeletonema costatum, with a 72-hour EC50 for growth reported as 0.01 mg Sn/L canada.cacanada.ca. Diatoms, in general, are considered among the most sensitive taxonomic groups in chronic toxicity studies for some substances . Aquatic toxicity assessments commonly utilize organisms from different trophic levels, including invertebrates like crustaceans (e.g., Daphnia spp.) and microorganisms such as algae or plants, to determine acute and chronic effects europa.eu. Acute toxicity is often expressed as an LC50 or EC50 value over a short exposure period, while chronic toxicity involves longer-term exposure and assessment of effects on endpoints like hatching, growth, and survival, leading to the determination of NOEC or LOEC values europa.eu.
Effects on Fish Species and Associated Bioconcentration Factors
The toxicity of organotins to fish has been established, with evidence suggesting they can have endocrine-disrupting effects wwf.org.uk. Some this compound compounds are remarked as very toxic for fish cpachem.com. While organotins, in general, can bioaccumulate in certain marine species, including fish, leading to concerns about consumption by humans, specific bioconcentration factors for this compound compounds in fish are not extensively detailed in the provided information wwf.org.ukrivm.nl. Bioconcentration factors of organotin compounds can vary considerably and may be higher than predicted based on octanol-water partition coefficients, potentially influenced by factors such as species metabolism, elimination rates, exposure concentrations, and binding to proteins rivm.nl.
Impact on Marine Ecosystems and Specific Non-Human Organisms (e.g., Snails, Mussels)
Organotin compounds, including some non-pesticidal types, are expected to predominantly exist in the aquatic environment canada.ca. While mono- and dithis compound (B90728) compounds have not been frequently found in environmental media in some regions, their potential impact on marine ecosystems and specific organisms like snails and mussels is a subject of investigation canada.cacanada.ca.
Studies on other organotin compounds, particularly tributyltin (TBT), have extensively documented adverse effects on marine invertebrates, including molluscs, crustaceans, polychaetes, bivalves, and gastropods wwf.org.uk. These effects include imposex (the development of male sexual characteristics in females) in gastropods and snails, growth reduction in mussels, larval mortality, and shell thickening in oysters researchgate.netpic.int. While these specific examples primarily relate to TBT, they highlight the potential for organotin compounds to impact marine invertebrates. Mussels, as filter-feeding organisms, are known to accumulate various contaminants from their environment carnegiemnh.orgaquadapt.org.
Reproductive and Developmental Effects in Non-Human Models
Investigations into the reproductive and developmental effects of this compound compounds in non-human models explore their potential to interfere with biological processes.
Endocrine Disruption Mechanisms in Aquatic Organisms (e.g., Estrogenic Mimicry)
Organotin compounds are recognized as a category of persistent toxic substances with endocrine-disrupting effects frontiersin.org. There is evidence of organotins having an endocrine-disrupting effect on fish wwf.org.uk. While the provided information broadly mentions the endocrine-disrupting potential of organotins and their ability to cause effects like imposex in gastropods, which is linked to endocrine disruption, specific mechanisms such as estrogenic mimicry by this compound compounds in aquatic organisms are not explicitly detailed wwf.org.ukresearchgate.netpic.intfrontiersin.orgcfs.gov.hk.
Induction of Reproductive Abnormalities in Non-Human Organisms
Organotin compounds have been shown to cause reproductive and developmental toxicity in animal studies cfs.gov.hk. The phenomenon of imposex in female gastropods, induced by organotins like TBT, is a well-documented example of a reproductive abnormality in non-human organisms researchgate.netpic.intcfs.gov.hk. This condition, where female snails develop male sex organs, can lead to reproductive failure and population decline cfs.gov.hk. While these findings are strongly associated with TBT, they demonstrate the capacity of organotin compounds to induce reproductive abnormalities in aquatic invertebrates researchgate.netpic.intcfs.gov.hk.
Bioaccumulation and Biotransformation in Non-Human Food Webs
Bioaccumulation refers to the gradual uptake and accumulation of pollutants in living organisms at a rate exceeding their ability to metabolize or excrete the substance slideshare.net. This process can lead to increasing concentrations of the pollutant over time within an organism slideshare.net. Biomagnification, a related process, occurs when the concentration of a pollutant increases at successive trophic levels in a food chain slideshare.net. Substances that are persistent, not easily broken down, and soluble in fats are particularly prone to bioaccumulation and biomagnification slideshare.net.
Information specifically on the bioaccumulation and biotransformation of this compound compounds in non-human food webs is limited in the provided search results. Some sources indicate that monothis compound and dithis compound have not been found in the environment in Canada or elsewhere, suggesting potentially low environmental concentrations or rapid degradation, which would limit bioaccumulation publications.gc.ca.
General principles of bioaccumulation and biotransformation of organotins are discussed in the literature. Organotin compounds, being lipophilic, can accumulate in organisms researchgate.net. Biotransformation is the process by which substances are chemically altered within an organism through metabolic reactions slideshare.net. The extent of biotransformation can significantly influence elimination and thus reduce bioconcentration ecetoc.org. However, many models used to predict bioconcentration and bioaccumulation assume minimal or no active biotransformation ecetoc.org.
While tributyltin (TBT), another organotin, has been shown to bioaccumulate in aquatic organisms such as oysters, mussels, crustaceans, molluscs, fish, and algae, and freshwater species may bioaccumulate more TBT than marine organisms, this does not necessarily translate directly to this compound due to differences in chemical structure and properties .
Comparative Ecotoxicity of this compound with Other Organotin Homologs
The ecotoxicity of organotin compounds varies significantly depending on the number and type of organic substituents. Generally, triorganotin compounds are considered more toxic than di- and mono-organotin compounds . For example, tributyltin (TBT) is known to be highly toxic to aquatic organisms, including molluscs, fish, and algae, with acute toxicity values (LC50) often in the low microgram per liter range neptjournal.com. TBT can cause severe effects like imposex (development of male characteristics in females) in gastropods at very low concentrations researchgate.netneptjournal.com.
Compared to other organotin homologs, this compound compounds, particularly mono- and dithis compound, appear to exhibit lower toxicity to aquatic organisms based on limited available data canada.ca. One source suggests it is unlikely that this compound compounds would cause harmful effects to aquatic biota, although toxicity data are lacking canada.ca. Ecotoxicity tests with monothis compound trichloride (B1173362) (MOTC) showed that a filtered, saturated solution was not acutely toxic to zebra fish (Brachydanio rerio) or Daphnia magna at concentrations up to 0.33 mg MOTC/L oecd.org. However, MOTC did inhibit the growth and biomass of the freshwater green alga Pseudokirchneriella subspicatus at concentrations as low as 0.22 mg MOTC/L and 0.13 mg MOTC/L, respectively oecd.org.
This suggests that while this compound may be less acutely toxic to some aquatic animals compared to highly potent organotins like TBT, it can still have effects on sensitive organisms like algae at relatively low concentrations oecd.org.
A comparative overview of the general toxicity trends among different organotin classes indicates that monoorganotins show no biocidal activity and have low toxicity, except for diphenyl derivatives, while diorganotins also show low antibacterial and toxic activity . Triorganotins, depending on the organic group, can be powerful fungicides and bactericides . Trithis compound compounds are described as essentially nontoxic in some contexts, particularly in mammalian toxicity, although this does not directly address ecotoxicity to non-human biota uu.nl.
Data comparing the ecotoxicity of this compound directly alongside a wide range of other organotin homologs in standardized tests across various non-human biota are not extensively detailed in the provided search results. However, the available information suggests a trend of decreasing toxicity with increasing alkyl chain length for some endpoints, with octyltins being less toxic than butyltins and methyltins in certain contexts uu.nl.
Mechanisms of Action in Non-Human Biological Systems
The mechanisms of action of organotin compounds in biological systems are diverse and depend on the specific compound and organism. While detailed mechanisms for this compound in non-human biota are not extensively described in the provided results, general mechanisms of organotin toxicity offer some insight.
Organotin compounds are known to interact with biological membranes and can affect various cellular processes uu.nl. For instance, some triorganotin compounds can cause lysis of red blood cells and affect the membrane integrity of other cells uu.nl. Immunosuppression has been observed in rats exposed to certain dialkyltin compounds, particularly dibutyltin and dithis compound uu.nl. This suggests that dithis compound may have immunotoxic effects, at least in mammalian systems, which could potentially extend to other vertebrates researchgate.net. Studies in rats have shown that di-n-octyltin dichloride (DOTC) can cause alterations in immune tissue morphology and immune function researchgate.net.
Organotins are also known to be endocrine disruptors, interfering with natural hormone systems neptjournal.com. TBT, for example, can cause the development of male characteristics in female snails and oysters by interfering with endocrine pathways neptjournal.com. While this effect is strongly associated with TBT, the potential for other organotins, including this compound, to exert endocrine-disrupting effects on non-human biota warrants consideration. Organotins have been identified as potential endocrine disruptors and immunotoxicants researchgate.net.
The toxicity of organotins is also related to electronic effects and the nature of the substituents attached to the tin atom neptjournal.comnih.gov. The lipophilicity of organotin compounds influences their interaction with biological membranes and their ability to accumulate in tissues researchgate.netnih.gov.
Specific to monothis compound trichloride (MOTC), its toxicity to algae (Pseudokirchneriella subspicatus) suggests interference with photosynthetic processes or general cellular growth mechanisms in these organisms oecd.org. However, the precise molecular targets and pathways affected by this compound compounds in various non-human organisms require further detailed investigation.
Table of this compound Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound trichloride | 76538 |
| Di-n-octyltin | 27681 |
| Di-n-octyltin oxide | 93563 |
| Dithis compound maleate | 16682772 |
| di-n-octyltin dimaleate | 16684013 |
| Tri-n-octyltin chloride | 75757 |
Ecotoxicity Data for Monothis compound Trichloride (MOTC) on Aquatic Organisms
| Organism | Endpoint | Value (mg MOTC/L) |
| Brachydanio rerio (Zebra fish) | 96-h LC50 | > 0.33 |
| Daphnia magna | 48-h EC50 | > 0.33 |
| Pseudokirchneriella subspicatus | 72-h EC50 (growth) | 0.22 |
| Pseudokirchneriella subspicatus | 72-h EC50 (biomass) | 0.13 |
| Pseudokirchneriella subspicatus | NOEC | 0.045 |
Note: Data compiled from search result oecd.org.
Advanced Analytical Techniques for Octyltin Speciation and Quantification
Sample Preparation and Extraction Methodologies
Effective sample preparation and extraction are critical initial steps to isolate octyltin species from complex matrices and make them amenable to chromatographic analysis. Different matrices require specific approaches to ensure efficient recovery and minimize interference.
Solvent Extraction Techniques for Polymer Matrices (e.g., PVC)
This compound compounds are commonly used as heat stabilizers in polymers like poly(vinyl chloride) (PVC). chromatographyonline.com Extracting octyltins from such solid polymer matrices often involves solvent extraction techniques. A method for determining butyltin and this compound stabilizers in PVC products utilized dissolving the PVC sample in tetrahydrofuran (B95107) (THF) to release the organotin stabilizers. nih.govresearchgate.net Following dissolution, the stabilizers were hydrolyzed to their chloride forms using hydrochloric acid and then derivatized to enhance their volatility for subsequent analysis. nih.govresearchgate.net Another study involving PVC and CPVC pipes (B44673) explored digesting fragmented pipe samples with extractant water to achieve high surface-to-volume ratios for higher organotin concentrations. epa.gov
Solid-Liquid Extraction from Environmental Samples (Soils)
Analyzing this compound compounds in environmental matrices like soils requires methods to extract the analytes from the solid matrix into a liquid phase. Solid-liquid extraction is a common technique for this purpose. ntu.edu.sg This involves combining the solid sample with a solvent in which the analyte is soluble, followed by agitation to facilitate partitioning into the liquid phase. ntu.edu.sg The liquid extract is then separated from the solid, often by filtration. ntu.edu.sg The choice of solvent is crucial and depends on the solubility of the target this compound species. ntu.edu.sg Research on organotin analysis in soils, including octyltins, has compared different solid-liquid extraction techniques including mechanical stirring (MSAE), accelerated solvent extraction (ASE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). MSAE has been reported to yield good recoveries and repeatability for organotin extraction from soils. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Species
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free technique that can be used for the analysis of volatile and semi-volatile compounds, including certain organotin species. researchgate.netmdpi.com This method involves exposing a coated fiber to the headspace above a sample matrix, allowing volatile analytes to adsorb onto the fiber coating. mdpi.com The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com HS-SPME has been investigated for the determination of butyltin and this compound stabilizers in PVC products after derivatization to make them more volatile. nih.govresearchgate.net While convenient for more volatile organotin compounds, HS-SPME can be more critical for less volatile species like phenyltin and this compound compounds. researchgate.net However, with appropriate derivatization, it has been successfully applied to octyltins. nih.govresearchgate.net A polydimethylsiloxane (B3030410) (PDMS) fiber is commonly used for HS-SPME of organotin compounds. nih.govresearchgate.netresearchgate.net
Chromatographic Separation and Detection Technologies
Following sample preparation, chromatographic techniques are employed to separate the different this compound species before detection and quantification.
Gas Chromatography with Flame Photometric Detection (GC-FPD)
Gas Chromatography (GC) coupled with Flame Photometric Detection (FPD) is a widely used technique for the analysis of organotin compounds. nih.govnih.govresearchgate.neteuropa.eu The FPD is a sensitive detector for tin-containing compounds, making it suitable for this compound analysis. GC-FPD has been successfully applied for the determination of monothis compound (MOT) and dithis compound (B90728) (DOT) in PVC products after HS-SPME and derivatization. nih.govresearchgate.net The method demonstrated linearity (r ≥ 0.994) over approximately two orders of magnitude, with limits of quantitation (LOQ) in the range of 0.3-1.0 ng Sn mL⁻¹. nih.govresearchgate.net Recoveries for octyltins were reported to be >80%. nih.govresearchgate.net GC-FPD has also been used for the determination of this compound compounds in other matrices like textiles, with reported recoveries for dithis compound and trithis compound ranging from 85-109% and 70-79%, respectively. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Species
Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and identification capabilities, making it a powerful tool for this compound speciation and quantification. researchgate.netnih.govresearchgate.netscilit.com GC-MS allows for the separation of different this compound species based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information through the fragmentation patterns of the analytes. This helps in confirming the identity of the detected this compound species. GC-MS has been used in conjunction with HS-SPME for the analysis of volatile compounds, and while primarily applied to other volatile organic compounds mdpi.commdpi.comnih.gov, it is a general technique applicable to derivatized octyltins that are made volatile. GC-MS methods for organotin compounds, including butyltins, have shown good linearity and satisfactory recoveries in various environmental samples. scilit.comgcms.cz Isotope dilution GC-MS is a technique that can provide high accuracy and precision for the determination of organotin compounds and can be applied to octyltins, offering advantages in terms of sensitivity and robustness against matrix effects. gcms.cz
Liquid Chromatography-Mass Spectrometry (LC-MS) for Liquid Samples
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used for the separation and analysis of compounds in liquid samples. LC-MS is particularly suitable for analyzing samples that are thermally unstable, large, polar, ionic, or non-volatile. thermofisher.com This makes it applicable to a wide range of sample types, including environmental water samples and biological fluids. thermofisher.commeasurlabs.com
In LC-MS, the sample is first separated by liquid chromatography, typically using a column packed with a stationary phase and a mobile solvent phase. measurlabs.com Different compounds in the sample interact differently with the stationary and mobile phases, causing them to elute from the column at different times. measurlabs.com The separated components then enter a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. measurlabs.com
While GC-MS has been widely used for organotin determination due to its sensitivity and selectivity, it often requires derivatization to make the analytes volatile. academie-sciences.frresearchgate.net LC-MS offers an alternative, especially for less volatile or more polar organotin species, potentially reducing the need for extensive sample preparation steps like derivatization in some cases. However, direct analysis of organotins in water by some MS techniques is not always possible. researchgate.net Solid phase extraction (SPE) can be used to preconcentrate analytes from water samples before LC-MS analysis. researchgate.net
LC-MS/MS, a tandem mass spectrometry technique, can provide enhanced selectivity and sensitivity by measuring specific fragment ions formed from the parent ions. europa.eu This is particularly useful for complex matrices where interfering compounds might be present. Studies have applied LC-ESI-MS (electrospray ionization MS) with positive ion detection for the identification of organotin compounds in water samples, achieving limits of detection in the low µg/L range. researchgate.net Recoveries for spiked water samples in one study ranged from 62–98%. researchgate.net
Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) for Elemental Speciation
Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) is a highly sensitive and selective technique widely used for elemental speciation analysis, including the determination of organotin compounds. thermofisher.com This technique couples the separation power of gas chromatography with the elemental detection capabilities of ICP-MS.
In GC-ICP-MS, volatile or derivatized analytes are separated by gas chromatography. thermofisher.com The effluent from the GC column is then introduced into an inductively coupled plasma, which atomizes and ionizes the elements. The ions are subsequently transferred into a mass spectrometer for detection and quantification based on their specific isotopes. ICP-MS offers the advantage of high sensitivity, enabling ultra-low limits of detection, often in the pg-ng range. thermofisher.com
GC-ICP-MS is considered an ideal tool for tin speciation due to its superior resolution, specificity, and sensitivity. thermofisher.com It is the analytical technique recommended by the European Water Framework Directive (EWFD) for the analysis of tributyltin (TBT), highlighting its importance in environmental monitoring. thermofisher.com The technique allows for the simultaneous speciation analysis of various organotin compounds, including methyl-, butyl-, phenyl-, and octyltins, in diverse matrices like landfill leachates. researchgate.net
While GC-ICP-MS can achieve very low concentration levels, the equipment is expensive and requires qualified personnel. researchgate.net Preconcentration methods can be used to obtain more concentrated and cleaner sample extracts for analysis. researchgate.net Studies have demonstrated the effectiveness of GC-ICP-MS for the quantitative determination of organotin species, with reported detection limits and precision levels. researchgate.net
Derivatization Strategies for Enhanced Analytical Performance (e.g., Sodium Tetraethylborate)
Derivatization is often a crucial step in the analysis of organotin compounds, particularly for techniques like GC-ICP-MS, to convert less volatile or polar species into more volatile derivatives that can be effectively separated by gas chromatography. academie-sciences.frresearchgate.net Common derivatization reactions for organotin compounds include alkylation with Grignard reagents, ethylation with sodium tetraethylborate (NaBEt₄), and hydride generation with sodium borohydride. academie-sciences.fr
Sodium tetraethylborate (NaBEt₄) is a widely used derivatizing agent for the detection of organotin, lead, and mercury compounds when coupled with GC and various detectors like AAS, AES, PFPD, and MS. fishersci.co.uk It is an ionic organoboron compound. wikipedia.org Ethylation using NaBEt₄ followed by liquid-liquid extraction has become a popular alternative to Grignard alkylation, especially for aqueous samples, as it allows for in situ derivatization and simultaneous extraction, simplifying the analytical procedure and reducing analytical steps. academie-sciences.frd-nb.info
The derivatization with NaBEt₄ typically involves adding the reagent to the sample, allowing the reaction to occur, and then extracting the derivatized compounds into an organic solvent like hexane. labrulez.com The resulting organotin compounds are the ethyl-derivatives. labrulez.com This approach has been successfully applied in the analysis of organotin compounds in various matrices, including water and sediment samples. labrulez.com
Optimization of Analytical Parameters and Method Validation
Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. researchgate.net This involves evaluating various performance characteristics to demonstrate the reliability and accuracy of the method. researchgate.netunodc.org Optimization of analytical parameters is an integral part of method development and validation.
Linearity, Limits of Quantitation (LOQ), and Detection Limits
Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. sepscience.com Analytical methods for organotin compounds are validated for linearity, ensuring that the signal is directly proportional to the concentration of the this compound species being measured within a specific range. researchgate.netd-nb.info Linearity is often assessed by analyzing a series of standards at different concentrations and performing a regression analysis. researchgate.netsepscience.com A linear regression model (y = a + bx) can be used to compute linearity, sensitivity (b), LOD, and LOQ. researchgate.net
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, with a given degree of certainty. researchgate.netunodc.org The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. researchgate.netsepscience.comeuropa.eu LOD and LOQ are important performance characteristics in method validation. researchgate.net
There are several methods for estimating LOD and LOQ, including those based on visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. researchgate.netsepscience.com The ICH guidelines provide formulas for calculating LOD and LOQ based on the standard deviation of the response (σ) and the slope of the calibration curve (S): LOD = 3.3σ / S and LOQ = 10σ / S. sepscience.com The standard deviation of the response can be estimated from the standard deviation of the blank or the standard error of the calibration curve. researchgate.netsepscience.com Reported LOQ values for organotin compounds in various studies demonstrate the sensitivity achieved by validated methods. For example, for butyltin compounds, LOQ values between 5.7-20.1 pg/L have been reported with GC-ICP-MS. researchgate.net
Recovery and Precision Assessment in Diverse Matrices
Recovery and precision are crucial parameters evaluated during method validation to assess the accuracy and variability of the analytical method in different sample matrices. uni.lu
Recovery refers to the ability of the method to extract and measure the analyte accurately in the presence of matrix components. It is typically assessed by spiking known amounts of the analyte into different sample matrices and comparing the measured concentration to the spiked concentration. researchgate.net Good recovery rates indicate that matrix effects are minimal or adequately compensated for by the method. Studies on the analysis of organotin compounds in various matrices, such as water samples, have reported recovery rates to demonstrate method performance. researchgate.netresearchgate.net For instance, very good recoveries ranging between 87% and 131% were obtained for butyltins in simulated synthetic estuarine and river waters using GC-ICP-MS. researchgate.net Recoveries for organotin compounds obtained for spiked water samples using SPE-LC-ESI-MS were in the range of 62–98%. researchgate.net
Precision is a measure of the agreement among individual measurements of the same homogeneous sample under specified conditions. unodc.org It is usually expressed as relative standard deviation (RSD) or coefficient of variation (CV). unodc.orgeuropa.eu Precision can be assessed at different levels, including repeatability (within-laboratory precision under the same conditions) and intermediate precision (within-laboratory variation over time or with different analysts/equipment). europa.eu Low RSD values indicate good precision. Studies validating methods for organotin analysis report precision values to demonstrate the method's reliability. researchgate.netd-nb.info For example, precision below 8% was reported for butyltin compounds with GC-ICP-MS. researchgate.net Intraday precision between 10.2–13.1% and inter-day precision between 11.0–15.5% were reported for an HF-LPME method coupled with chromatography for organotin compounds. d-nb.info The analytical precision (RSD) for ten successive injections of a standard mixture containing organotin compounds ranged between 2 and 11%. science.gov
Data Table: Examples of Analytical Performance Characteristics for Organotin Analysis
| Performance Characteristic | Technique(s) | Matrix | Range/Values Reported | Source |
| Linearity | GC-ICP-MS | Landfill leachates | Higher than 0.9967 for all compounds | researchgate.net |
| Linearity | HF-LPME + GC/LC | Fruit juices, Aqueous | 5–1000 µg/L | d-nb.info |
| LOQ | GC-ICP-MS | Landfill leachates | 5.7-20.1 pg/L (butyltins) | researchgate.net |
| LOD | GC-ICP-MS | Landfill leachates | 26.9-106 pg/L (methyltins) | researchgate.net |
| LOD | GC-ICP-MS | Landfill leachates | 13 – 45 pg (absolute mass of Sn for triorgano-tins) | researchgate.net |
| LOD | SPE-LC-ESI-MS | Water samples | 0.02 and 0.08 μg/L | researchgate.net |
| LOD | HF-LPME + GC/LC | Fruit juices, Aqueous | 0.8–1.8 µg/L | d-nb.info |
| Recovery | GC-ICP-MS | Estuarine/River Water | 87% - 131% (butyltins) | researchgate.net |
| Recovery | SPE-LC-ESI-MS | Water samples | 62% - 98% | researchgate.net |
| Recovery | HF-LPME + GC/LC | Fruit juices, Aqueous | 80.5–92.1% | d-nb.info |
| Precision (RSD) | GC-ICP-MS | Landfill leachates | Below 8% (butyltins) | researchgate.net |
| Precision (RSD) | GC-ICP-MS | Landfill leachates | Below 22% (methyltins) | researchgate.net |
| Precision (RSD) | GC-ICP-MS | Landfill leachates | 4.3 – 9.9 % (triorgano-tins) | researchgate.net |
| Precision (RSD) | SPE-LC-ESI-MS | Water samples | 2% - 11% | researchgate.net |
| Precision (Intraday) | HF-LPME + GC/LC | Fruit juices, Aqueous | 10.2–13.1% | d-nb.info |
| Precision (Inter-day) | HF-LPME + GC/LC | Fruit juices, Aqueous | 11.0–15.5% | d-nb.info |
| Precision (RSD) | GC-MS (Std mixture) | Not specified | 2% - 11% | science.gov |
Application of Analytical Methods in Environmental Monitoring and Research
Advanced analytical methods for this compound speciation and quantification are essential tools in environmental monitoring and research. These methods are applied to assess the presence, distribution, and fate of this compound compounds in various environmental compartments, including water, sediment, and biological organisms. researchgate.netfishersci.canih.gov
Monitoring programs utilize these techniques to track levels of this compound species in the environment and evaluate compliance with regulatory limits. For instance, the European Water Framework Directive recommends GC-ICP-MS for the analysis of TBT, an organotin compound, highlighting the importance of sensitive and specific methods for environmental monitoring. thermofisher.com
Research studies employ these analytical approaches to investigate the biogeochemical cycling of octyltins, their transformation processes (e.g., methylation), and their accumulation in organisms. researchgate.net Understanding the speciation of octyltins is crucial because the toxicity and mobility of organotin compounds are highly dependent on their chemical form. thermofisher.com While some this compound derivatives are considered essentially nontoxic, their degradation products, such as trisubstituted compounds, can exhibit delayed toxic activity. researchgate.net
Analytical methods are developed and applied to analyze organotin compounds in complex matrices like landfill leachates to understand their presence and potential environmental impact from waste disposal. researchgate.net The application of these methods in diverse matrices, including marine organisms, requires careful consideration of sample preparation and potential matrix effects. academie-sciences.frresearchgate.net The data obtained from environmental monitoring and research using these advanced analytical techniques provide critical information for risk assessment and the development of strategies to mitigate the environmental impact of this compound compounds. researchgate.neteuropa.eu
Emerging Research Directions and Unaddressed Areas in Octyltin Chemistry
Development of Novel Octyltin Derivatives with Modified Environmental Fates
Research is underway to design and synthesize new this compound derivatives with inherent properties that lead to more favorable environmental fates. This involves modifying the chemical structure of this compound compounds to influence their persistence, mobility, and degradation pathways in various environmental compartments such as soil, water, and sediment. The goal is to create compounds that break down more readily into less toxic inorganic tin species or are less prone to bioaccumulation. While specific details on novel this compound derivatives with intentionally modified environmental fates are an active area of research, the broader field of organotin chemistry has seen efforts to understand and influence degradation processes, such as stepwise dealkylation researchgate.net.
Investigation of this compound Interactions with Emerging Environmental Contaminants in Non-Human Systems
The environment is a complex matrix containing a multitude of chemical substances, including a growing list of emerging contaminants (ECs). Research is increasingly focusing on understanding how this compound compounds interact with these ECs in non-human systems, such as aquatic organisms, soil microbial communities, and plants mdpi.comallatlanticocean.orgnerc.ac.uk. These interactions can potentially alter the environmental behavior, bioavailability, and toxicity of both octyltins and the co-occurring contaminants. Studies on mixed contaminants highlight the complexity of these interactions and their potential to pose severe threats to environmental health nih.gov. Investigating these synergistic or antagonistic effects is crucial for a comprehensive understanding of the ecological risks posed by octyltins in polluted environments.
Advanced Modeling of this compound Environmental Behavior and Ecosystem Impact
Advanced modeling techniques are being employed to simulate and predict the environmental behavior and ecosystem impact of this compound compounds. These models aim to capture the complex processes influencing this compound fate, including transport, degradation, sorption to particles, and bioaccumulation in food webs mit.eduiwlearn.net. By integrating data on this compound properties, environmental characteristics, and ecological interactions, these models can provide valuable insights into potential exposure pathways and ecological risks wur.nlifremer.frnih.gov. Refinements in modeling approaches, including the use of stochastic, deterministic, and machine learning techniques, are enhancing the accuracy and predictive power of these tools for assessing the impact of chemicals on ecosystems mit.edurobertcostanza.com.
Exploration of Biosynthetic Pathways for Organotin Production and Degradation
While organotin compounds are primarily synthesized industrially, there is research interest in exploring potential biosynthetic pathways for their production and degradation in the environment bsmiab.org. Microorganisms are known to play a significant role in the transformation and degradation of various organic and organometallic compounds researchgate.net. Understanding the microbial processes involved in the degradation of octyltins, such as dealkylation, is crucial for assessing their persistence and developing potential bioremediation strategies researchgate.net. Conversely, investigating if any natural biosynthetic pathways could lead to the formation of organotins, although less likely for complex octyltins compared to simpler methyltins, contributes to a complete picture of their environmental cycle researchgate.net.
Design of Sustainable Alternatives to Current this compound Applications
Given the environmental concerns associated with organotin compounds, a significant area of research is dedicated to identifying and developing sustainable alternatives for their current applications, particularly as PVC heat stabilizers marketreportanalytics.comgithub.com. This involves exploring alternative materials and technologies that can provide comparable performance without the environmental drawbacks of octyltins. The development of eco-friendly and sustainable materials across various engineering applications is a growing field, offering potential pathways to replace substances of concern like octyltins mdpi.combeetroot.co. Research in this area focuses on both the technical feasibility and the environmental lifecycle assessment of potential substitutes.
Refinement of Ecotoxicological Risk Assessment Models for this compound in Complex Ecosystems
Refining ecotoxicological risk assessment models is essential for accurately evaluating the potential harm posed by this compound compounds to complex ecosystems. This involves moving beyond single-species toxicity tests to incorporate more ecologically relevant endpoints, consider multiple stressors, and assess impacts at the population, community, and ecosystem levels wur.nlservice.gov.ukecetoc.orgnih.gov. New Approach Methodologies (NAMs) and tiered frameworks are being explored to improve the assessment of chemical risks in the environment, including the use of in silico models and biologically-based models nih.gov. Such refined models are necessary to account for the complexities of natural systems and the varied ways in which octyltins can interact with different organisms and environmental factors.
Environmental Detection of this compound Compounds
While some studies indicate that mono- and dithis compound (B90728) compounds have not been frequently detected in certain environmental media, other research has reported their presence. For example, this compound compounds were detected in Canadian drinking water, although generally at lower concentrations compared to methyl- and butyltin compounds cdc.gov. Monthly sampling of sewage treatment plant influents, effluents, and sludges in Canadian cities between 1990 and 1991 did not reveal contamination by this compound species above the detection limits canada.ca. However, the potential for their occurrence and the need for sensitive analytical techniques for their determination in various environmental samples, including marine sediments, are recognized researchgate.netgnest.org.
Here is a summary of some environmental detection data for this compound compounds:
| Environmental Matrix | Location | Detection Frequency | Concentration Range (as Sn) | Source |
| Drinking Water | Canada | Detected | <0.2 ng/L to 15 ng/L | PVC pipes (B44673) stabilized with tin compounds cdc.gov |
| Sewage Treatment Influent | Canadian Cities | Not Detected | <40 ng/L (detection limit) | Chau et al., 1992 canada.ca |
| Sewage Treatment Effluent | Canadian Cities | Not Detected | <40 ng/L (detection limit) | Chau et al., 1992 canada.ca |
| Sewage Sludge | Canadian Cities | Not Detected | <2 ng/g dry weight (detection limit) | Chau et al., 1992 canada.ca |
| Landfill Leachate | Southern Ontario | Not Detected | <40 ng/L (detection limit) | Chau et al., 1992 canada.ca |
Note: The data presented in the table is based on specific studies and may not be representative of all locations or time periods.
Persistence of this compound Compounds
Limited laboratory studies on dithis compound compounds suggest they are not persistent in aquatic environments, with estimated half-lives of less than a few months at 20°C, although it is difficult to make broad predictions based on these studies alone canada.ca. The degradation of organotins in soils can be slow, with half-lives estimated from 0.5 to 15 years for organotin compounds in general researchgate.net. The degradation rates in soils are generally in the order of mono- substituted > di- substituted > tri- substituted organotin compounds researchgate.net. Stepwise dealkylation is a known degradation mechanism for organotins researchgate.net.
Q & A
Q. What are the primary mechanisms by which Octyltin compounds stabilize polymers against thermal and photodegradation?
this compound compounds, such as dithis compound oxide (DOTO) and this compound mercaptides, inhibit polymer degradation through two key mechanisms:
- Free radical scavenging : They neutralize free radicals generated during thermal or UV exposure, preventing chain scission and cross-linking .
- Metal ion chelation : Tin atoms form stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺), suppressing redox reactions that accelerate oxidative degradation . A comparative analysis of these mechanisms is summarized below:
Q. How are this compound compounds synthesized, and what parameters influence their purity?
Synthesis typically involves transesterification or direct alkylation of tin precursors:
- Example reaction :
Critical parameters include:
- Catalyst selection : Strong bases (e.g., NaOH) improve reaction rates but may introduce impurities .
- Solvent purity : Polar aprotic solvents (e.g., DMF) enhance yield but require rigorous post-synthesis washing .
- Temperature control : Reactions above 120°C risk tin oxidation and byproduct formation .
Q. What analytical techniques are effective for quantifying this compound compounds in environmental and polymer matrices?
Advanced Research Questions
Q. How can synthesis of this compound mercaptides be optimized to balance efficiency and environmental safety?
Methodological strategies include:
- Greener catalysts : Enzymatic catalysts (e.g., lipases) reduce energy consumption and toxic byproducts .
- Solvent-free synthesis : Microwave-assisted reactions minimize solvent use and improve yield (e.g., 85% purity achieved at 100°C) .
- Waste valorization : Tin-containing byproducts are repurposed as co-stabilizers via controlled hydrolysis .
Q. How can contradictions in toxicity data for this compound compounds across ecological studies be resolved?
Discrepancies arise from variations in test organisms, exposure duration, and matrix effects. A harmonized approach involves:
- Standardized bioassays : Use Daphnia magna (LC₅₀: 5–20 mg/L) and Pseudomonas sp. biodegradation studies for cross-validation .
- Matrix normalization : Adjust toxicity thresholds based on organic carbon content in sediments .
- Meta-analysis frameworks : Bayesian models to integrate data from heterogeneous studies .
Q. How do computational methods enhance understanding of this compound-polymer interactions?
Molecular dynamics (MD) simulations reveal:
- Binding affinity : DOTO exhibits stronger adsorption to polypropylene (-45 kJ/mol) than to PVC (-32 kJ/mol) due to hydrophobic interactions .
- Diffusion kinetics : Tin stabilizers migrate slower in cross-linked polymers (diffusion coefficient: 10⁻¹⁴ m²/s) than in linear chains .
| Simulation Parameter | Polypropylene | PVC |
|---|---|---|
| Binding energy (kJ/mol) | -45 ± 3 | -32 ± 2 |
| Diffusion coefficient (m²/s) | 2.1 × 10⁻¹⁴ | 5.8 × 10⁻¹⁴ |
Q. What advanced methodologies assess the environmental fate of this compound stabilizers in aquatic systems?
- Isotopic labeling : ¹¹⁹Sn-labeled DOTO tracks biodegradation pathways (t₁/₂: 60 days in aerobic sediments) .
- Microbial consortia : Bacillus subtilis and Pseudomonas putida degrade 80% of DOTO in 30 days under optimized pH (7.5) .
- Field studies : Sediment core analysis in industrial zones shows 15–30% annual reduction in this compound residues post-regulatory bans .
Key Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
